2-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c16-10-6-7-11-14(13(10)17)19-15(23-11)18-12(20)8-24(21,22)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYAHHFSYZOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide is a compound that falls under the category of benzothiazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H10Cl2N2O2S
- Molecular Weight: 335.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators .
- Antimicrobial Activity: Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. These effects are likely due to the compound's ability to disrupt cellular processes in pathogens.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of similar benzothiazole compounds demonstrated that they possess notable activity against various bacterial strains. For instance:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4a | 6.67 | E. coli |
| 4c | 6.63 | S. aureus |
| 4d | 6.72 | Pseudomonas aeruginosa |
These findings suggest that compounds with similar structures to this compound may also exhibit potent antimicrobial properties .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been evaluated using various in vivo models. For example:
- Inhibition of Edema: Compounds were tested for their ability to reduce carrageenan-induced paw edema in rats. The results indicated significant reductions in swelling at varying doses, showcasing their potential as anti-inflammatory agents .
Case Studies
In a notable case study involving a series of structurally novel N-(benzene sulfonyl) acetamide derivatives, several compounds exhibited strong inhibitory activities against COX and LOX enzymes. Specifically:
- Compound 9a demonstrated an IC50 value of 0.011 μM for COX-2 and 0.046 μM for LOX, indicating its high potency as an anti-inflammatory agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies on related compounds suggest favorable absorption and bioavailability profiles. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The compound’s structural uniqueness lies in its 4,5-dichloro-benzothiazole core and benzenesulfonyl-acetamide side chain. Key comparisons with analogs include:
Binding and Computational Insights
- GlideXP Scores : BTA’s GlideXP score of -3.78 kcal/mol suggests moderate binding to CK-1δ. The target compound’s benzenesulfonyl group may improve binding through sulfonamide-protein interactions (e.g., with lysine or arginine residues), though computational validation is needed .
- Substituent Positioning : Patent compounds (e.g., 2- or 3-methoxyphenyl) highlight the importance of substituent orientation. The target compound’s para-substituted benzenesulfonyl group may optimize binding compared to ortho/meta positions .
Molecular Weight and Physicochemical Properties
- The target compound’s molecular weight (estimated ~380–400 g/mol) is higher than BTA (~400–420 g/mol) but comparable to BI93664 (350.46 g/mol). The dichloro and sulfonyl groups may reduce solubility compared to methoxy-substituted analogs, necessitating formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
